molecular formula C20H18N4O2 B12164643 2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide

Cat. No.: B12164643
M. Wt: 346.4 g/mol
InChI Key: BGZDARHHYSFCLW-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is a synthetic organic compound that combines structural elements of indole and quinazoline. Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while quinazoline is a bicyclic compound containing fused benzene and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinazoline Synthesis: The quinazoline ring can be formed via the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzamide with orthoesters.

    Coupling Reaction: The final step involves coupling the indole derivative with the quinazoline derivative. This can be achieved through a nucleophilic substitution reaction where the indole derivative is reacted with an appropriate electrophile derived from the quinazoline compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole and quinazoline moieties can undergo oxidation reactions. For example, the indole ring can be oxidized to form indoxyl derivatives.

    Reduction: Reduction of the quinazoline ring can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: Both the indole and quinazoline rings can participate in electrophilic and nucleophilic substitution reactions. For instance, halogenation of the indole ring can be achieved using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Halogenated or alkylated indole and quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of the quinazoline moiety.

    2-(1H-indol-3-yl)-N-(2-pyridyl)acetamide: Contains a pyridyl group instead of the quinazoline moiety.

Uniqueness

2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is unique due to the presence of both indole and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This dual functionality can enhance its potential as a versatile scaffold in drug discovery and development.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H18N4O2/c25-19(11-14-12-22-17-7-3-1-5-15(14)17)21-9-10-24-13-23-18-8-4-2-6-16(18)20(24)26/h1-8,12-13,22H,9-11H2,(H,21,25)

InChI Key

BGZDARHHYSFCLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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